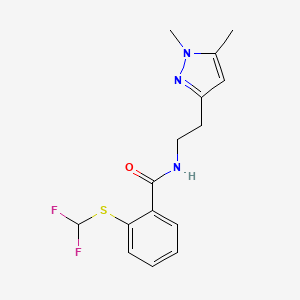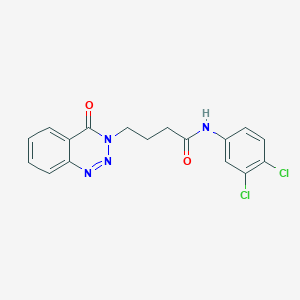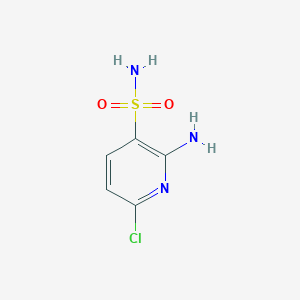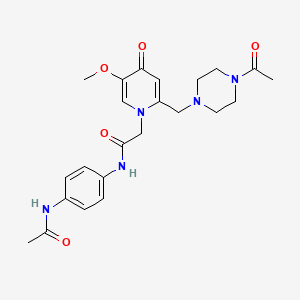![molecular formula C20H16N4O B2654921 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-73-9](/img/structure/B2654921.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” and its molecular orbital were obtained by the b3lyp/6–31G method, which is considered an efficient and reliable method to deal with quantum chemical problems .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Applications De Recherche Scientifique
Antiviral Applications
The study by Hamdouchi et al. (1999) explored a series of compounds structurally related to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide for their antirhinovirus activities, highlighting the potential of these compounds in treating viral infections. The synthesis aimed at stereospecific antiviral agents showed significant promise, indicating a methodological approach to enhance the efficacy of antirhinovirus agents (Hamdouchi et al., 1999).
Anticancer Applications
Research by Abdel-Hafez (2007) on benzo[4,5]imidazo[1,2-a]pyrimidine derivatives demonstrated the potential antineoplastic activities of these compounds. This study synthesized a range of derivatives and evaluated their effectiveness against cancer cell lines, showing some compounds had significant activity, suggesting their utility in developing new anticancer therapies (Abdel-Hafez, 2007).
Gene Regulation
Gottesfeld et al. (2002) discussed how synthetic ligands like pyrrole-imidazole polyamides, which are closely related in structure and function to the initial compound, can inhibit transcription through nucleosomes. These findings highlight the role of such compounds in regulating gene expression, potentially leading to new therapeutic approaches for diseases where gene expression needs to be controlled (Gottesfeld et al., 2002).
Antibacterial and Antioxidant Agents
Soliman et al. (2020) synthesized and evaluated the biochemical impacts of new bioactive sulfonamide thiazole derivatives, including structures related to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide, as potential insecticidal agents. While the focus was on insecticidal activity, the methodology and structural considerations offer insights into broader applications, including antibacterial and antioxidant potentials (Soliman et al., 2020).
Mécanisme D'action
Orientations Futures
A novel series of imidazo[1,2-a]pyrimidine linked 1,2,3-triazole derivatives has been designed, synthesized and the structures have been confirmed by 1H and 13C NMR and mass spectral analysis . The synthesized compounds have been evaluated for their in vitro cytotoxic activity against two cancer cell lines along with normal cell line (HEK293) by MTT assay .
Propriétés
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-8-9-16(18-13-24-11-5-10-21-20(24)23-18)12-17(14)22-19(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOBQKENPXUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654839.png)
![5-Fluoro-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2654842.png)




![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2654851.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid](/img/structure/B2654856.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2654857.png)

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)
![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)